Thiazolo[4,5-d]pyrimidine-2,7-diamine
Overview
Description
Thiazolo[4,5-d]pyrimidine-2,7-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system comprising a thiazole ring and a pyrimidine ring, which imparts unique chemical and biological properties. The presence of amino groups at positions 2 and 7 further enhances its reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-d]pyrimidine-2,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide, yielding 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione. This intermediate can then be alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile to produce alkylthio derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-d]pyrimidine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds within the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Thiazolo[4,5-d]pyrimidine-2,7-diamine has a broad spectrum of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: this compound derivatives have shown promise as anticancer agents, antimicrobial agents, and anti-inflammatory agents
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of thiazolo[4,5-d]pyrimidine-2,7-diamine varies depending on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or receptors. For example, some derivatives function as adenosine A2A receptor antagonists, which can modulate neurotransmitter release and have potential therapeutic effects in neurodegenerative diseases . The molecular targets and pathways involved typically include G protein-coupled receptors and various kinases.
Comparison with Similar Compounds
Thiazolo[5,4-d]pyrimidine derivatives: These compounds share a similar fused ring system but differ in the position of the thiazole and pyrimidine rings.
Thiazolo[4,5-d]pyrimidin-2-ones: These analogs have an oxo group at position 2 instead of an amino group, which can significantly alter their chemical and biological properties.
Thiazolo[4,5-d]pyrimidin-7-ones:
Uniqueness: Thiazolo[4,5-d]pyrimidine-2,7-diamine is unique due to the presence of amino groups at both positions 2 and 7, which enhances its reactivity and allows for diverse functionalization. This structural feature distinguishes it from other similar compounds and contributes to its wide range of applications in scientific research and industry .
Properties
IUPAC Name |
[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-3-2-4(9-1-8-3)10-5(7)11-2/h1H,(H4,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAFRDFLFKZWEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(S2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449555 | |
Record name | Thiazolo[4,5-d]pyrimidine-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30162-02-8 | |
Record name | Thiazolo[4,5-d]pyrimidine-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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